molecular formula C12H14O B14327301 6-Benzyl-3,4-dihydro-2H-pyran CAS No. 103561-11-1

6-Benzyl-3,4-dihydro-2H-pyran

Cat. No.: B14327301
CAS No.: 103561-11-1
M. Wt: 174.24 g/mol
InChI Key: SUTNDJRKUZOCBU-UHFFFAOYSA-N
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Description

6-Benzyl-3,4-dihydro-2H-pyran is a heterocyclic compound with a six-membered ring containing one oxygen atom. This compound is a derivative of 3,4-dihydro-2H-pyran, where a benzyl group is attached to the sixth carbon atom. It is known for its utility in organic synthesis, particularly as a protecting group for alcohols.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Benzyl-3,4-dihydro-2H-pyran can be achieved through various methods. One common approach involves the reaction of 3,4-dihydro-2H-pyran with benzyl halides in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu). The reaction typically occurs under mild conditions and yields the desired product with high selectivity .

Industrial Production Methods

Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include the use of catalysts such as palladium or ruthenium complexes to facilitate the reaction and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

6-Benzyl-3,4-dihydro-2H-pyran undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Benzyl-3,4-dihydro-2H-pyran has several applications in scientific research:

    Chemistry: Used as a protecting group for alcohols in organic synthesis.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.

    Medicine: Explored for its role in the development of pharmaceutical intermediates.

    Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 6-Benzyl-3,4-dihydro-2H-pyran involves its ability to act as a protecting group for alcohols. The benzyl group provides steric hindrance, preventing unwanted reactions at the hydroxyl site. This protection is typically removed under acidic conditions, restoring the free alcohol .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Benzyl-3,4-dihydro-2H-pyran is unique due to the presence of the benzyl group, which enhances its utility as a protecting group and provides additional reactivity compared to its analogs .

Properties

CAS No.

103561-11-1

Molecular Formula

C12H14O

Molecular Weight

174.24 g/mol

IUPAC Name

6-benzyl-3,4-dihydro-2H-pyran

InChI

InChI=1S/C12H14O/c1-2-6-11(7-3-1)10-12-8-4-5-9-13-12/h1-3,6-8H,4-5,9-10H2

InChI Key

SUTNDJRKUZOCBU-UHFFFAOYSA-N

Canonical SMILES

C1CC=C(OC1)CC2=CC=CC=C2

Origin of Product

United States

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